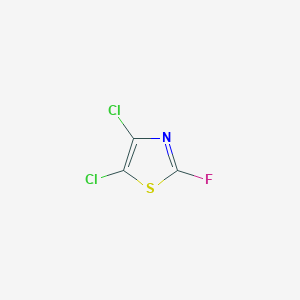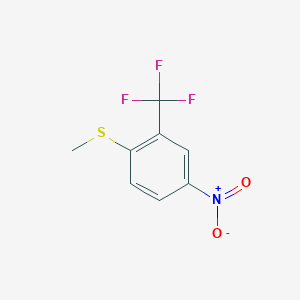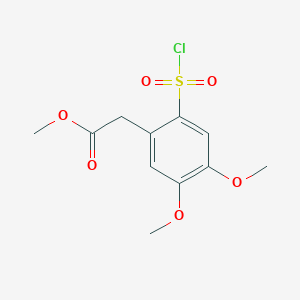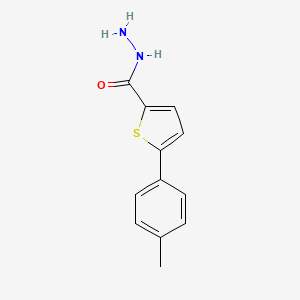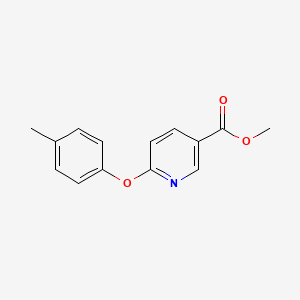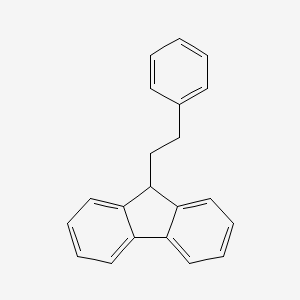
9-(2-Phenylethyl)fluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2-Phenylethyl)fluorene (9-PEF) is a synthetic compound that has been studied for its potential in a variety of applications. It is a derivative of fluorene, a naturally occurring aromatic hydrocarbon. 9-PEF has been found to have interesting properties that make it a promising compound for use in scientific research and laboratory experiments.
科学的研究の応用
9-(2-Phenylethyl)fluorene has been studied for its potential applications in scientific research. It has been used in organic synthesis and material science, as well as in the study of medicinal chemistry and drug discovery. In particular, this compound has been found to be a useful tool in the development of new drugs, as it can be used to modify the structure of existing drugs to create new compounds with desired properties.
作用機序
The mechanism of action of 9-(2-Phenylethyl)fluorene is not yet fully understood. However, it is known that the compound can bind to certain proteins and enzymes in the body, which can lead to changes in the activity of these proteins and enzymes. This may result in changes in the levels of certain biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully studied. However, studies have found that the compound can have an effect on certain biochemical processes, such as the production of reactive oxygen species. It has also been found to have an effect on the activity of certain enzymes, such as cytochrome P450.
実験室実験の利点と制限
The use of 9-(2-Phenylethyl)fluorene in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it can be used to modify existing drugs to create new compounds with desired properties. However, there are some limitations to its use in laboratory experiments. For example, it is not yet fully understood how the compound interacts with proteins and enzymes in the body, and it is not known how it affects biochemical and physiological processes.
将来の方向性
There are a number of potential future directions for the use of 9-(2-Phenylethyl)fluorene. For example, further research could be done to better understand its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be done to explore its potential applications in organic synthesis and material science, as well as its potential use in drug development. Finally, further research could be done to explore its potential use in other areas, such as biotechnology and nanotechnology.
合成法
9-(2-Phenylethyl)fluorene can be synthesized by a variety of methods. The most common method is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone. This reaction produces a substituted fluorene. Other methods for synthesizing this compound include the Dieckmann cyclization, the Ullmann reaction, and the Stille reaction.
特性
IUPAC Name |
9-(2-phenylethyl)-9H-fluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18/c1-2-8-16(9-3-1)14-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIDBGDPGPVLAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60488926 |
Source


|
| Record name | 9-(2-Phenylethyl)-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60488926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10423-31-1 |
Source


|
| Record name | 9-(2-Phenylethyl)-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60488926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methoxy-pyrazolo[1,5-a]pyridine](/img/structure/B6308743.png)








